Cas no 2549010-22-0 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2549010-22-0x500.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]pyrimidine
- 2549010-22-0
- AKOS040710309
- F6619-6925
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine
-
- インチ: 1S/C19H24N8/c1-13-11-14(2)27(24-13)18-12-17(22-16(4)23-18)25-7-9-26(10-8-25)19-15(3)20-5-6-21-19/h5-6,11-12H,7-10H2,1-4H3
- InChIKey: OAIFORZSKXBYEQ-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=C(N=C(C)N=2)N2C(C)=CC(C)=N2)CCN(C2C(C)=NC=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 364.21239280g/mol
- どういたいしつりょう: 364.21239280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 75.9Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 573.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.62±0.10(Predicted)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-6925-2mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-10mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-1mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-6925-25mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-5μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-3mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-30mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-4mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-6925-5mg |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-6925-10μmol |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine |
2549010-22-0 | 10μmol |
$103.5 | 2023-09-07 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidineに関する追加情報
Recent Advances in the Study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine (CAS: 2549010-22-0)
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine (CAS: 2549010-22-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrimidine and pyrazine moieties, has garnered significant attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key findings from the latest research is the compound's ability to modulate specific kinase pathways, making it a potential inhibitor for targeted cancer therapies. In vitro studies have demonstrated its high affinity for certain tyrosine kinases, which are often overexpressed in various cancer types. Additionally, the compound's structural features, including the 3,5-dimethyl-1H-pyrazol-1-yl and 3-methylpyrazin-2-yl groups, contribute to its stability and bioavailability, as evidenced by recent pharmacokinetic analyses.
Further investigations have explored the compound's potential as an antimicrobial agent. Preliminary data suggest that it exhibits broad-spectrum activity against drug-resistant bacterial strains, possibly through interference with bacterial DNA replication machinery. This dual functionality—both as an anticancer and antimicrobial agent—positions 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine as a versatile scaffold for further drug development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are directed toward structural modifications to enhance its therapeutic index. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with the goal of addressing unmet medical needs in oncology and infectious diseases.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine represents a significant advancement in medicinal chemistry. Its multifaceted pharmacological profile and robust preclinical data underscore its potential as a lead compound for future therapeutics. Continued research and development will be crucial to fully realize its clinical benefits.
2549010-22-0 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine) 関連製品
- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)
- 2828439-38-7((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone)
- 1226860-75-8(Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 2034437-16-4(6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)
- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)
- 220299-99-0(methyl 2-(4-acetamidophenoxy)acetate)
- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)
- 1097256-63-7(6-amino-5-bromo-4-pyrimidinecarboxylic Acid)
- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)




